An In-depth Technical Guide to AF 555 Carboxylic Acid
An In-depth Technical Guide to AF 555 Carboxylic Acid
This technical guide provides a comprehensive overview of AF 555 carboxylic acid, a fluorescent dye widely used in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and common experimental applications of this versatile fluorophore.
Core Properties and Chemical Structure
AF 555 is a bright, photostable, and hydrophilic fluorescent dye belonging to the cyanine dye family. It serves as a viable alternative to other fluorescent dyes such as TAMRA and Cy3. The carboxylic acid derivative of AF 555 is a non-reactive form that can be used as a reference standard or chemically activated for conjugation to primary amines.
The fundamental chemical and spectral properties of AF 555 carboxylic acid are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₃K₃N₂O₁₄S₄ | [1][2][3] |
| Molecular Weight | 961.28 g/mol | [2] |
| Excitation Maximum (λabs) | 552 nm | [3][4] |
| Emission Maximum (λem) | 566 nm | [3][4] |
| Extinction Coefficient | 152,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield | 0.14 | [3][4] |
| Appearance | Dark red solid | |
| Solubility | Water, DMF, DMSO |
The chemical structure of AF 555 carboxylic acid is presented below. This diagram was generated using the canonical SMILES representation of the molecule.
Figure 1: Chemical structure of AF 555 carboxylic acid.
Experimental Protocols
AF 555 carboxylic acid can be conjugated to molecules containing primary amine groups, such as proteins, antibodies, and amine-modified oligonucleotides. This is typically achieved through a carbodiimide-mediated coupling reaction. The following is a general protocol for labeling a protein with AF 555 carboxylic acid.
Materials:
-
AF 555 carboxylic acid
-
Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve AF 555 carboxylic acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in reaction buffer at a concentration of 10 mg/mL each.
-
-
Activate the Carboxylic Acid:
-
In a microcentrifuge tube, mix the AF 555 carboxylic acid stock solution with the EDC and NHS solutions. The molar ratio of dye:EDC:NHS should be approximately 1:1.5:1.5.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group by forming an NHS ester.
-
-
Protein Labeling:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add the activated AF 555-NHS ester solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application. A starting point is a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quench the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 552 nm (for AF 555). The DOL can be calculated using the following formula:
DOL = (A552 / εdye) / ((A280 - (A552 * CF)) / εprotein)
Where:
-
A552 and A280 are the absorbances at 552 nm and 280 nm, respectively.
-
εdye is the extinction coefficient of AF 555 (152,000 cm⁻¹M⁻¹).
-
εprotein is the extinction coefficient of the protein.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for cyanine dyes).
-
The following diagram illustrates the general workflow for protein conjugation.
Figure 2: General workflow for protein conjugation with AF 555 carboxylic acid.
Signaling Pathways and Applications
Due to its nature as a labeling reagent, AF 555 carboxylic acid itself is not directly involved in signaling pathways. However, its conjugates are instrumental in elucidating a wide array of biological processes. For instance, an antibody labeled with AF 555 can be used to track the localization and trafficking of its target protein within a cell, thereby providing insights into signaling cascades.
The logical relationship for its application in a hypothetical signaling pathway study is depicted below.
Figure 3: Logical workflow for using an AF 555-labeled antibody to study a signaling pathway.
Storage and Handling
AF 555 carboxylic acid should be stored at -20°C in the dark and desiccated.[1][3] When handled properly, it is stable for at least 24 months.[1][3] For short-term transport, it can be kept at room temperature for up to three weeks.[1][3] It is advisable to avoid prolonged exposure to light to prevent photobleaching.[1][3]
